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Arg-binding protein 1 - 178097-36-4

Arg-binding protein 1

Catalog Number: EVT-1513334
CAS Number: 178097-36-4
Molecular Formula: C14H11NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Arg-binding protein 1, also known as arginyl transferase 1, plays a crucial role in the posttranslational modification of proteins through a process called arginylation. This modification is essential for various physiological functions, including protein stability, localization, and activity. Arginylation involves the addition of an arginine residue to specific substrates, which can influence their biological roles significantly.

Source

Arg-binding protein 1 is primarily found in eukaryotic organisms, notably in yeast and mammals. Its enzymatic activity is facilitated by the presence of transfer RNA specific to arginine, which acts as a cofactor during the arginylation process. The enzyme is encoded by the ATE1 gene in Saccharomyces cerevisiae and has homologs in other species, including humans.

Classification

Arg-binding protein 1 belongs to the family of arginyl transferases, which are enzymes that catalyze the transfer of arginine from arginyl-tRNA to protein substrates. It is classified under the larger category of transferases, specifically those transferring amino-acyl groups.

Synthesis Analysis

Methods

The synthesis of arginyl-tRNA is critical for the function of arg-binding protein 1. A recent methodology has been developed to create stably charged arginine-tRNA complexes that resist hydrolysis at physiological pH. This involves replacing the ester linkage typically found in tRNA with an amide linkage, enhancing stability and facilitating structural analysis .

Technical Details

The synthesis protocol includes:

  • In vitro transcription of tRNA.
  • Charging tRNA with arginine using arginyl-tRNA synthetase.
  • Modifying the linkage to ensure stability against hydrolysis.

This method allows researchers to study the structural dynamics and interactions of arg-binding protein 1 with its substrates more effectively.

Molecular Structure Analysis

Structure

The structure of arg-binding protein 1 consists of multiple domains that contribute to its function:

  • A GCN5-related N-acetyltransferase fold.
  • A putative substrate binding domain.
  • A unique variable domain that may play a role in substrate specificity.

Data

Structural analyses reveal that the dissociation constant for arg-binding protein 1 interacting with tRNA is approximately 155 nM, demonstrating a strong affinity for its cofactor .

Chemical Reactions Analysis

Reactions

The primary reaction catalyzed by arg-binding protein 1 involves the transfer of an arginine residue from charged tRNA to specific amino acid residues (typically aspartate or glutamate) on target proteins. This reaction does not require ATP and can be reconstituted in vitro .

Technical Details

The reaction mechanism includes:

  • Binding of tRNA to the enzyme.
  • Formation of a peptide bond between the carboxyl group of arginine and the amino group of the substrate.
  • Release of tRNA after the transfer is complete.

This process highlights an unusual catalytic mechanism where ribosomal components are repurposed outside traditional protein synthesis pathways.

Mechanism of Action

Process

The action mechanism of arg-binding protein 1 involves several key steps:

  1. Substrate Recognition: The enzyme identifies target proteins based on specific amino acid sequences.
  2. tRNA Binding: Arginyl-tRNA binds to the enzyme, positioning it for transfer.
  3. Peptide Bond Formation: The enzyme catalyzes the formation of a peptide bond between arginine and the substrate.
  4. Release: Following modification, the tRNA is released for recharging by arginyl-tRNA synthetase.

This process plays a vital role in regulating protein function and stability through posttranslational modifications .

Data

Studies indicate that posttranslational modifications like arginylation can significantly alter protein interactions and cellular localization, impacting various signaling pathways and cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 57,954 Da for Saccharomyces cerevisiae arg-binding protein 1.
  • Solubility: Generally soluble in aqueous buffers used for biochemical assays.

Chemical Properties

  • Stability: The modified tRNA complex exhibits increased resistance to hydrolysis due to amide linkage modifications.
  • Reactivity: Capable of forming covalent bonds with target proteins under physiological conditions.

These properties are essential for understanding how this enzyme functions within cellular contexts and its potential applications in biochemistry.

Applications

Arg-binding protein 1 has several scientific uses:

  • Biochemical Research: It serves as a model for studying posttranslational modifications and their effects on protein function.
  • Therapeutic Development: Understanding its mechanisms may lead to novel therapeutic strategies targeting diseases linked to dysregulated protein modifications.
  • Structural Biology: Its interactions with tRNA and substrates provide insights into enzyme design and function within cellular systems.
Introduction to Arg-Binding Protein 1

Arg-Binding Protein 1 (ArgBP1) is a multidomain adapter protein critically involved in orchestrating intracellular signaling networks. Primarily localized to the cytoplasm, ArgBP1 interacts with non-receptor tyrosine kinases (particularly Arg/c-Abl) and other signaling molecules to regulate cytoskeletal dynamics, cell adhesion, and neuronal function. Its expression profile—ubiquitous but elevated in brain, heart, and testis—aligns with roles in specialized cellular processes such as synaptic plasticity and cardiomyocyte organization. As a nexus for protein-protein interactions mediated by its modular domains, ArgBP1 integrates signals influencing cell motility, proliferation, and survival, positioning it as a molecule of interest in cancer and developmental biology [1].

Discovery and Nomenclature of ArgBP1

Identification and Characterization

ArgBP1 was first identified in 1996 through a yeast two-hybrid screen designed to uncover interactors of the Arg tyrosine kinase (Abelson-related gene). Researchers used the C-terminal segment of Arg as bait, isolating a novel binding partner designated ArgBP1 (Arg Binding Protein 1). This discovery established ArgBP1 as the human orthologue of a Xenopus laevis central nervous system (CNS)-specific gene, highlighting its conserved developmental significance [1].

Genomic and Transcriptomic Features

  • Transcript Variants: ArgBP1 generates two predominant transcripts (~2.2 kb and ~8 kb) via alternative splicing.
  • Expression Pattern: Highest levels occur in the brain, heart, and testis, suggesting tissue-specific regulatory roles [1].
  • Nomenclature: The name "ArgBP1" reflects its initial discovery as an Arg kinase interactor. It belongs to the SoHo (SRC Homology 3 Domain-Containing) family and is alternatively designated SRCIN1 (SRC Kinase Signaling Inhibitor 1) in genomic databases due to its role in suppressing SRC activity [1].

Table 1: Key Discovery Milestones of ArgBP1

YearBreakthroughMethodReference
1996Initial isolation via Arg two-hybrid screenYeast two-hybridOncogene, 1996
1996Confirmation of Arg-ArgBP1 complex in vivoCo-immunoprecipitationOncogene, 1996
1999Identification as SRC signaling inhibitorFunctional analysisOncogene, 1999

Structural and Functional Classification of ArgBP1

Domain Architecture

ArgBP1 is defined by three N-terminal SH3 domains and a central sorbin homology (SoHo) domain, which collectively enable interactions with proline-rich motifs in partner proteins. Key structural elements include:

  • SH3 Domains: Bind polyproline helices in kinases (e.g., Arg, c-Abl) and adaptors (e.g., Crk, vinexin).
  • SoHo Domain: Mediates membrane localization and lipid interactions.
  • PEST Sequences: Target ArgBP1 for proteasomal degradation, modulating its stability.
  • Serine-Rich Region: Potential phosphorylation sites for kinase regulation [1].

Molecular Interactions and Functions

ArgBP1 serves as a scaffold for assembling signaling complexes:1. Kinase Regulation:- Binds Arg/c-Abl via reciprocal SH3 domain interactions: The ArgBP1 SH3 domain engages a C-terminal Arg motif, while an ArgBP1 proline-rich sequence docks into the Arg SH3 domain. This dual interaction ensures high-affinity binding, facilitating kinase inhibition or substrate recruitment [1].- Suppresses SRC activity by displacing activating phosphorylations.2. Cytoskeletal Dynamics:- Links vinexin and paxillin to actin remodeling machinery at focal adhesions.- Modulates Rho GTPases (e.g., Cdc42) to influence cell motility.3. Ubiquitination Control:- Associates with E3 ligases (e.g., Cbl), targeting receptors for degradation [1].

Table 2: ArgBP1 Binding Partners and Functional Consequences

Binding PartnerInteraction DomainFunctional Outcome
Arg/c-Abl kinaseSH3 domainsKinase inhibition; cytoskeletal remodeling
CrkSH3 domainAdhesion complex assembly
CblProline-rich motifsLigand-dependent receptor degradation
VinexinSoHo domainStress fiber formation

Subcellular Localization

Immunostaining reveals diffuse cytoplasmic distribution, consistent with roles in transducing signals from membrane receptors to intracellular effectors [1].

Evolutionary Conservation and Homology Analysis

Cross-Species Homology

ArgBP1 exhibits deep evolutionary conservation:

  • Vertebrate Orthologues: The human protein shares >90% amino acid identity with murine ArgBP1.
  • Xenopus CNS Gene: ArgBP1 is the functional homologue of a Xenopus CNS-specific protein, underscoring conserved roles in neural development [1].
  • Invertebrate Analogues: Drosophila Abi (Abelson interactor) shares domain organization and functional overlap, regulating Abl kinase in axon guidance [1].

Conserved Functional Motifs

Analysis of ArgBP1 orthologues reveals:

  • SH3 Domains: Maintain >85% sequence identity across mammals, preserving kinase-binding specificity.
  • SoHo Domain: Retains lipid-binding residues critical for membrane association.
  • Intronic Conservation: Regulatory introns near RNA recognition motifs (RRMs) are conserved from algae to plants and metazoans, suggesting selective pressure on splicing regulation [3] [6].

Table 3: Evolutionary Conservation of ArgBP1 Domains

DomainHuman vs. Mouse IdentityFunctional Conservation
SH3 (N-terminal)92%Kinase binding (Arg/c-Abl, SRC)
SoHo domain89%Membrane localization
PEST sequences78%Proteasome-dependent degradation

Methods for Assessing Conservation

Tools like ConSurf quantify residue-specific evolutionary rates using Bayesian methods. Key steps include:

  • Homologue identification via HMMER/PSI-BLAST.
  • Phylogenetic tree construction.
  • Rate4Site algorithm scoring (1–9 scale: variable to conserved).For ArgBP1, SH3 domains score 8–9, indicating purifying selection for structural stability and interaction fidelity [8].

Compounds Mentioned

  • Arg (Tyrosine kinase)
  • ArgBP1 (Arg-binding protein 1)
  • Crk (Adapter protein)
  • Cbl (E3 ubiquitin ligase)
  • Vinexin (Adapter protein)
  • Paxillin (Focal adhesion protein)
  • SRC (Tyrosine kinase)
  • Rho GTPases (Cdc42, Rac1)

Properties

CAS Number

178097-36-4

Product Name

Arg-binding protein 1

Molecular Formula

C14H11NO4

Synonyms

Arg-binding protein 1

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